molecular formula C11H12N4O3 B2900514 3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanehydrazide CAS No. 1206107-65-4

3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanehydrazide

Cat. No. B2900514
CAS RN: 1206107-65-4
M. Wt: 248.242
InChI Key: YFPVRIYCVQFNQX-UHFFFAOYSA-N
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Description

3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanehydrazide is a chemical compound with the CAS Number: 1206107-65-4 . It has a molecular weight of 248.24 .


Molecular Structure Analysis

The IUPAC name of this compound is 3-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)propanohydrazide . The InChI code is 1S/C11H12N4O3/c12-14-9(16)5-6-15-10(17)7-3-1-2-4-8(7)13-11(15)18/h1-4H,5-6,12H2,(H,13,18)(H,14,16) .

Scientific Research Applications

3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanehydrazide has been used in a variety of scientific research applications, including biochemical and physiological studies. In these studies, this compound has been used to study the effects of various compounds on the human body. For example, this compound has been used to study the effects of drugs on the brain, as well as to study the effects of various hormones on the body. Additionally, this compound has been used in laboratory experiments, such as enzyme assays, to study the effects of various compounds on enzyme activity.

Mechanism of Action

The mechanism of action of 3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanehydrazide is not well understood. However, it is believed that this compound acts by binding to proteins, which then activates or inhibits the proteins’ activity. Additionally, this compound has been shown to interact with various enzymes, which may lead to changes in the activity of these enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, studies have shown that this compound can affect the activity of various enzymes, as well as the activity of various hormones. Additionally, this compound has been shown to affect the activity of various neurotransmitters, such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

The use of 3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanehydrazide in laboratory experiments has several advantages. First, this compound is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, this compound is non-toxic and can be used in a variety of laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound can be difficult to purify and can be difficult to store. Additionally, this compound has a limited solubility in organic solvents, which can limit its use in certain laboratory experiments.

Future Directions

There are many potential future directions for the use of 3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanehydrazide in scientific research. For example, this compound could be used to study the effects of various drugs on the brain, as well as the effects of various hormones on the body. Additionally, this compound could be used to study the effects of various compounds on enzyme activity. Additionally, this compound could be used to study the effects of various compounds on the activity of various neurotransmitters, such as serotonin and dopamine. Additionally, this compound could be used in the development of novel drugs and therapeutic agents. Finally, this compound could be used in the study of the structure and function of proteins, as well as the study of the structure and function of enzymes.

Synthesis Methods

3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanehydrazide can be synthesized through a variety of methods, including the reaction of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline and propanehydrazide. This reaction can be carried out in aqueous solution or in organic solvents, such as dimethylformamide (DMF). Additionally, the reaction can be catalyzed with a variety of catalysts, such as zinc chloride or palladium on carbon. The reaction can be carried out at room temperature or elevated temperatures, depending on the desired product.

properties

IUPAC Name

3-(2,4-dioxo-1H-quinazolin-3-yl)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c12-14-9(16)5-6-15-10(17)7-3-1-2-4-8(7)13-11(15)18/h1-4H,5-6,12H2,(H,13,18)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPVRIYCVQFNQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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